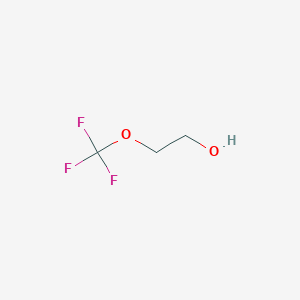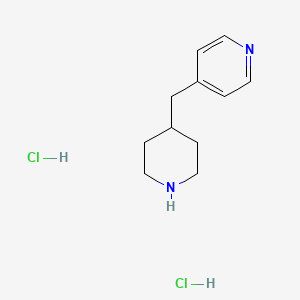
N-(oxolan-3-ylmethyl)propan-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
The synthesis of N-(oxolan-3-ylmethyl)propan-2-amine typically involves the reaction of tetrahydrofuran with a suitable amine precursor under controlled conditions. One common method involves the use of a reductive amination process, where tetrahydrofuran is reacted with an amine in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride. The reaction is usually carried out in an inert atmosphere to prevent oxidation and to ensure high yield and purity of the product.
Análisis De Reacciones Químicas
N-(oxolan-3-ylmethyl)propan-2-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.
Reduction: It can be reduced to form simpler amine derivatives.
Substitution: The amine group can undergo substitution reactions with various electrophiles, leading to the formation of substituted amine derivatives.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield corresponding alcohols and amines.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like alkyl halides. The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
N-(oxolan-3-ylmethyl)propan-2-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs targeting specific biological pathways.
Industry: It is used in the production of various industrial chemicals and materials, including polymers and resins.
Mecanismo De Acción
The mechanism of action of N-(oxolan-3-ylmethyl)propan-2-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules.
Comparación Con Compuestos Similares
N-(oxolan-3-ylmethyl)propan-2-amine can be compared with other similar compounds, such as:
N-Methyl-1-(tetrahydro-3-furanyl)methanamine: This compound has a similar structure but differs in the substitution pattern on the amine group.
(2-Methyl-3-furyl)methylamine: This compound has a similar furan ring but differs in the substitution pattern on the amine group.
N-Methyl-1-(3-methyloxetan-3-yl)methanamine: This compound has a similar amine group but differs in the ring structure.
The uniqueness of this compound lies in its specific combination of the tetrahydrofuran ring and the propanamine moiety, which imparts distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C8H17NO |
|---|---|
Peso molecular |
143.23 g/mol |
Nombre IUPAC |
N-(oxolan-3-ylmethyl)propan-2-amine |
InChI |
InChI=1S/C8H17NO/c1-7(2)9-5-8-3-4-10-6-8/h7-9H,3-6H2,1-2H3 |
Clave InChI |
UTRIWBGYRQZFNK-UHFFFAOYSA-N |
SMILES canónico |
CC(C)NCC1CCOC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![6-chloro-4-nitro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1369609.png)



![N-[(1-butylpyrrolidin-2-yl)methyl]propan-1-amine](/img/structure/B1369619.png)


